LRRK2 Wild-Type and G2019S Mutant Inhibition: Class-Level Potency Inference vs. Unsubstituted Benzothiazole Core
No direct enzymatic inhibition data are publicly available for the target compound. However, benzothiazole-benzamide congeners bearing a 4-fluorobenzothiazole core and varied N-substituents have demonstrated LRRK2 wild-type IC50 values in the sub-micromolar range (e.g., 0.12–0.98 µM) and LRRK2 G2019S mutant IC50 values between 0.08 and 0.65 µM in ADP-Glo kinase assays [1][2]. By class-level inference, the 4-fluorobenzothiazole moiety present in the target compound is associated with a 3- to 8-fold improvement in LRRK2 affinity relative to the unsubstituted benzothiazole core, which typically yields IC50 values above 2 µM in the same assay format [1]. Quantitative verification for the exact compound is required before procurement.
| Evidence Dimension | LRRK2 wild-type and G2019S mutant enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined; structural class infers sub-µM range |
| Comparator Or Baseline | Unsubstituted benzothiazole core analogs: LRRK2 WT IC50 >2 µM; 4-fluoro-benzothiazole analogs: IC50 0.12–0.98 µM (WT) and 0.08–0.65 µM (G2019S) [1][2] |
| Quantified Difference | Estimated 3- to 8-fold improvement over unsubstituted core (class inference only) |
| Conditions | ADP-Glo kinase assay; recombinant human LRRK2; ATP at Km; 1 h incubation |
Why This Matters
Procurement for LRRK2-targeted programs must verify that the 4-fluorobenzothiazole module confers the expected affinity gain over the unsubstituted core, as class-level estimates are not a substitute for measurement on the specific compound.
- [1] Zaldivar-Diez J, Li L, Garcia AM, et al. Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. J Med Chem. 2020;63(5):2638-2655. doi:10.1021/acs.jmedchem.9b01752 View Source
- [2] European Patent EP3842422A1. Heterocyclic compounds as LRRK2 inhibitors. Published 2021-06-30. View Source
